molecular formula C15H24O2Si B3332919 1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone CAS No. 93131-87-4

1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone

Cat. No. B3332919
CAS RN: 93131-87-4
M. Wt: 264.43 g/mol
InChI Key: WVYZTMYTEYCCCT-UHFFFAOYSA-N
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Description

“1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone” is an organic compound. It contains a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a methyl group on the phenyl ring . This compound is part of the family of silyl ethers, which are commonly used as protecting groups in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves the use of commercially available starting materials and simple reagents . For instance, the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate started from commercially available 4-bromo-1H-indole . The aldehyde group was reduced with NaBH4 in methanol to obtain an alcohol, which was then protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .


Molecular Structure Analysis

The molecular structure of “1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone” can be represented by the linear formula: (CH3)3CSi(CH3)2OC6H4CHO . This indicates that the compound contains a phenyl ring with a ketone group and a tert-butyl(dimethyl)silyl group attached to an oxygen atom .


Chemical Reactions Analysis

Silyl ethers like “1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone” are often used as protecting groups in organic synthesis . They can be easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of the silyl group . The protecting group can be removed in the presence of a fluoride source such as TBAF or TAS-F .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-(tert-Butyldimethylsilyl)oxy benzaldehyde, include a refractive index of n20/D 1.5110 (lit.), a boiling point of 224-226 °C (lit.), and a density of 0.957 g/mL at 25 °C (lit.) .

Mechanism of Action

The mechanism of action of silyl ethers involves the protection of hydroxyl groups during organic synthesis . The silyl group can be selectively removed under certain conditions, allowing for the controlled manipulation of the molecule .

Safety and Hazards

Safety information for similar compounds indicates that they may pose hazards such as being harmful to aquatic life with long-lasting effects and causing serious eye damage . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling these compounds .

Future Directions

The future directions for the use of “1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone” and similar compounds could involve their use in the synthesis of biologically active natural products . These compounds could serve as precursors to natural products with potential anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

properties

IUPAC Name

1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2Si/c1-12(16)14-9-7-13(8-10-14)11-17-18(5,6)15(2,3)4/h7-10H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYZTMYTEYCCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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